5,7-Dihydrofuro[3,4-b]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine is a heterocyclic compound with the molecular formula C₆H₇N₃O.
Vorbereitungsmethoden
The synthesis of 5,7-Dihydrofuro[3,4-b]pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO₃H) as a catalyst in the presence of ethanol has been reported to facilitate the formation of pyrazolo[3,4-b]pyridine derivatives . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity. Industrial production methods may involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Analyse Chemischer Reaktionen
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of pharmaceuticals and agrochemicals due to its bioactive nature. In the industrial sector, it may be utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
5,7-Dihydrofuro[3,4-b]pyrazin-2-amine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrrolopyrazines. These compounds share similar fused ring structures and exhibit comparable biological activities. this compound is unique due to its specific ring fusion and functional groups, which may confer distinct properties and applications . Similar compounds include:
- Pyrazolo[3,4-b]pyridines
- Pyrrolopyrazines
- Furo[3,4-b]pyrazines
These compounds are also studied for their potential in drug discovery and development .
Eigenschaften
Molekularformel |
C6H7N3O |
---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
5,7-dihydrofuro[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C6H7N3O/c7-6-1-8-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,9) |
InChI-Schlüssel |
ZNWHPUNEXGHTHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC=C(N=C2CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.